molecular formula C8H8F2O B3105813 4-(1,1-Difluoroethyl)phenol CAS No. 1552636-45-9

4-(1,1-Difluoroethyl)phenol

Cat. No.: B3105813
CAS No.: 1552636-45-9
M. Wt: 158.14 g/mol
InChI Key: OTONQSRNPGXLHL-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 1,1-difluoroethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)phenol typically involves the introduction of the difluoroethyl group to a phenol derivative. One common method is the difluoromethylation of phenols using difluorocarbene reagents. For instance, under weakly acidic conditions, employing potassium bifluoride (KHF₂) as an activator, difluorocarbene can selectively insert into the aliphatic O–H bond of phenol derivatives . Alternatively, using potassium hydroxide (KOH) can lead to difluoromethylation at the phenol oxygen .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for cost, yield, and environmental impact.

Comparison with Similar Compounds

  • 4-(1,1-Difluoroethyl)aniline
  • 4-(1,1-Difluoroethyl)benzoic acid
  • 4-(1,1-Difluoroethyl)benzaldehyde

Comparison: 4-(1,1-Difluoroethyl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the hydroxyl group in phenol makes it more reactive towards electrophilic aromatic substitution reactions compared to aniline or benzoic acid derivatives . Additionally, the difluoroethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-(1,1-difluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTONQSRNPGXLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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